4-Ethylpiperidine
Overview
Description
4-Ethylpiperidine is an organic compound with the molecular formula C7H15N. It is a derivative of piperidine, where an ethyl group is attached to the fourth carbon of the piperidine ring. This compound is a colorless liquid with a characteristic amine odor. It is used in various chemical syntheses and has applications in the pharmaceutical industry.
Scientific Research Applications
4-Ethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals and as a solvent in various industrial processes.
Mechanism of Action
Target of Action
4-Ethylpiperidine is a small molecule that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group It’s worth noting that piperidine derivatives are known to interact with various targets, including nitric oxide synthase, inducible and nitric oxide synthase, endothelial .
Mode of Action
For instance, some piperidine derivatives have been found to inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide, a signaling molecule that plays a crucial role in various physiological processes .
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways due to their diverse biological activities . For instance, some piperidine derivatives have been found to exhibit anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant activities .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can significantly impact the action and stability of a compound .
Safety and Hazards
Future Directions
Piperidines, including 4-Ethylpiperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
4-Ethylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysine decarboxylase, which catalyzes the decarboxylation of lysine to produce cadaverine. This interaction is crucial for the biosynthesis of piperidine derivatives . Additionally, this compound can act as a ligand, binding to specific proteins and altering their function. These interactions are essential for understanding the compound’s role in biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis. The compound’s effects on different cell types, including neuronal and hepatic cells, highlight its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in upregulation or downregulation of specific genes, affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and impaired organ function. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as lysine decarboxylase and copper amine oxidase, which play roles in its biosynthesis and metabolism . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cell, this compound can localize to different cellular compartments, affecting its function and activity. Understanding the transport and distribution mechanisms of this compound is crucial for its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylpiperidine can be synthesized through several methods. One common method involves the alkylation of piperidine with ethyl halides under basic conditions. Another method is the reductive alkylation of pyridine with ethanol over a nickel catalyst. The reaction conditions typically involve high temperatures and pressures to facilitate the hydrogenation process .
Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of N-ethylpyridinium chloride using platinum oxide as a catalyst. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylpiperidone.
Reduction: It can be reduced to form N-ethylpiperidine.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel or platinum catalyst is commonly used.
Substitution: Alkyl halides and strong bases like sodium hydride are used for substitution reactions.
Major Products:
Oxidation: N-ethylpiperidone.
Reduction: N-ethylpiperidine.
Substitution: Various substituted piperidines depending on the reagents used.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the ethyl group.
N-Ethylpiperidine: Similar structure but with the ethyl group attached to the nitrogen atom.
4-Methylpiperidine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 4-Ethylpiperidine is unique due to the position of the ethyl group on the fourth carbon of the piperidine ring. This structural difference can lead to variations in reactivity and biological activity compared to its analogs. For instance, the presence of the ethyl group can influence the compound’s lipophilicity and its ability to cross biological membranes .
Properties
IUPAC Name |
4-ethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHPWBXOLZTZMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186036 | |
Record name | 4-Ethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3230-23-7 | |
Record name | 4-Ethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3230-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3230-23-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Ethylpiperidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDL85J4ENF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-ethylpiperidine, incorporated within larger molecules, interact with thrombin, and what are the downstream effects of this interaction?
A1: Research on thrombin inhibitors demonstrates that when this compound is part of specific arginine amide derivatives, it contributes to the potent inhibition of thrombin's clotting activity. [, ] This inhibition occurs through the interaction of these derivatives with the enzyme's active site. [] For instance, the compound 1-[Nα-(4,6-dimethoxynaphthalene-2-sulfonyl)-arginyl]-4-methylpiperidine exhibited an I50 of 7.5 X 10-8 M. [] The inhibition mechanism involves preventing thrombin from converting fibrinogen to fibrin, thereby hindering clot formation. [] Interestingly, N-monosubstituted and N,N-disubstituted derivatives of Nα-dansyl-L-arginine amide, containing the this compound moiety, were found to be resistant to hydrolysis by thrombin and trypsin. []
Q2: Can you describe the adsorption behavior of this compound on steel surfaces and its implications for corrosion inhibition?
A2: Studies on the adsorption of corrosion inhibitors on steel reveal that this compound demonstrates chemisorption onto steel surfaces. [] Isotherms obtained at 30 °C indicate monolayer formation at equilibrium concentrations ranging from 2.5 to 5.0 x 10-3 M. [] The heat of adsorption from cyclohexane, determined through a specialized chromatographic method, suggests a strong interaction between the molecule and the steel surface. [] This adsorption behavior is promising for corrosion inhibition applications, as the formation of a protective layer on the steel surface can effectively hinder corrosive processes. []
Q3: What is the structural characterization of this compound?
A3:
Q4: What is known about the structure-activity relationship (SAR) of compounds containing this compound, particularly in the context of thrombin inhibition?
A4: Research on thrombin inhibitors suggests that the Nα-substituent on the arginine amide derivative significantly influences the inhibitory potency. [] Derivatives with bulky, hydrophobic Nα-substituents, like substituted naphthalenesulfonyl groups, along with the this compound moiety, tend to exhibit greater inhibitory activity against thrombin. [] This suggests that these structural features are crucial for binding to the enzyme's active site and hindering its activity.
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